molecular formula C22H18N2O3S B13438432 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B13438432
M. Wt: 390.5 g/mol
InChI Key: FYJKPCFYYJGKDO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds that have a wide range of applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H18N2O3S/c1-26-17-5-4-6-18(13-17)27-14-21(25)23-16-11-9-15(10-12-16)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)

InChI Key

FYJKPCFYYJGKDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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